molecular formula C29H30N4O4S3 B2384995 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 449770-31-4

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2384995
CAS No.: 449770-31-4
M. Wt: 594.76
InChI Key: ZEFOZPOFARCKIF-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C29H30N4O4S3 and its molecular weight is 594.76. The purity is usually 95%.
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Biological Activity

The compound N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-tubercular and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N3O2SC_{21}H_{23}N_{3}O_{2}S, indicating a complex structure that includes multiple functional groups which may contribute to its biological activity. The presence of the benzo[d]thiazole moiety is significant as it is known for its pharmacological properties.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC21H23N3O2SC_{21}H_{23}N_{3}O_{2}S
Molecular Weight375.49 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antitubercular Activity

Recent studies have indicated that benzothiazole derivatives exhibit promising anti-tubercular activity. For instance, compounds similar to the target molecule have shown moderate to good inhibition against Mycobacterium tuberculosis (M. tuberculosis) in vitro. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 100 µg/mL, suggesting effective potency against resistant strains .

Case Study: Synthesis and Evaluation

A study synthesized several benzothiazole derivatives through various methods including Knoevenagel condensation and molecular hybridization techniques. Among these, the derivatives demonstrated inhibition percentages ranging from 98% to 99% against M. tuberculosis, indicating their potential as new therapeutic agents for tuberculosis treatment .

Anticancer Activity

The compound also shows potential cytotoxic effects against various cancer cell lines. Research has highlighted that derivatives containing thieno[2,3-c]pyridine structures exhibit moderate cytotoxicity against cancer cells, with some studies reporting IC50 values in the micromolar range .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Benzothiazole DerivativeHeLa15
Thieno[2,3-c]pyridineMCF-720
Target CompoundA54925

The precise mechanism of action for this compound remains under investigation; however, it is hypothesized that the benzothiazole moiety may interact with specific cellular targets involved in cell proliferation and survival pathways. The sulfonamide group is also thought to enhance bioactivity by improving solubility and bioavailability.

Potential Pathways

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes in metabolic pathways crucial for bacterial growth.
  • Interference with DNA/RNA Synthesis : Structural similarities with nucleotides could allow for incorporation into nucleic acid synthesis pathways.
  • Apoptosis Induction : Evidence suggests that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways.

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4S3/c1-18-7-5-6-15-33(18)40(36,37)21-12-10-20(11-13-21)27(35)31-29-26(28-30-23-8-3-4-9-24(23)38-28)22-14-16-32(19(2)34)17-25(22)39-29/h3-4,8-13,18H,5-7,14-17H2,1-2H3,(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFOZPOFARCKIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C5=NC6=CC=CC=C6S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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